molecular formula C9H15ClN2O2S B1522874 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride CAS No. 889856-93-3

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1522874
CAS No.: 889856-93-3
M. Wt: 250.75 g/mol
InChI Key: JIKKTSOKUYNGRJ-UHFFFAOYSA-N
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Description

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S and a molecular weight of 250.75 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of benzene-1-sulfonyl chloride with 1-aminopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its varied applications in scientific research and potential therapeutic uses .

Biological Activity

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its aminopropyl group attached to a benzene ring, which is further linked to a sulfonamide group. Its structural properties suggest potential applications in antibacterial and enzyme inhibition.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, notably dihydropteroate synthetase. This enzyme is critical in bacterial folate synthesis, catalyzing the condensation of para-aminobenzoic acid with pteridine derivatives. By inhibiting this enzyme, the compound effectively blocks folate synthesis, essential for bacterial growth and replication, thereby exhibiting antibacterial properties.

Antimicrobial Efficacy

Research has demonstrated that sulfonamide compounds, including this compound, possess significant antimicrobial activity. A comparative study indicated that certain derivatives exhibited potent activity against various strains of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. For instance, compounds derived from similar structures showed minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like sulfamethoxazole .

Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial properties of benzene sulfonamides, including this compound, researchers measured the MIC values against medically relevant bacterial strains. The results indicated that certain derivatives were more effective than established antibiotics, suggesting a promising avenue for developing new antibacterial agents .

CompoundBacterial StrainMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
3aS. aureus40Sulfamethoxazole80
9bE. coli30Itraconazole60
9bhA. flavus25N/AN/A

Study 2: Cardiovascular Implications

Another research effort explored the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. The study found that certain compounds could modulate perfusion pressure and coronary resistance at low concentrations (0.001 nM), indicating potential therapeutic roles beyond antimicrobial activity .

Structural Characteristics

The compound's structural formula is represented as follows:

  • Chemical Formula : C₉H₁₅ClN₂O₂S
  • Molecular Weight : 220.75 g/mol
  • InChI Key : IRGRUFDWMAJGTI-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of this compound typically involves the reaction of amines with benzene sulfonyl chloride under basic conditions. This method has been optimized to enhance yield and purity while minimizing environmental impact.

Pharmacokinetic Parameters

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models have been employed to predict these parameters, indicating potential bioavailability and metabolic pathways that could influence therapeutic efficacy .

Safety Considerations

Safety assessments have indicated that while the compound exhibits therapeutic potential, it also poses risks such as skin irritation and toxicity upon ingestion. Careful handling and dosage regulation are advised in clinical applications .

Properties

IUPAC Name

3-(1-aminopropyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKTSOKUYNGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-aminosulfonylbenzoic acid (4.0 g), N,N-dimethylformamide (53 ml), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.8 g), 1-hydroxybenzotriazole (2.7 g), N,O-dimethylhydroxylamine hydrochloride (1.9 g), and triethylamine (2.8 ml) were added under ice cooling and the mixture was stirred at room temperature for 12 hours. A potassium hydrogensulfate aqueous solution and ethyl acetate were added to the reaction solution and the mixture was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layer was successively washed with distilled water, saturated sodium hydrogencarbonate aqueous solution, and saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2). To the obtained N-methoxy-N-methyl-3-aminosulfonylbenzamide (1.8 g), tetrahydrofuran (36 ml) and ethyl magnesium bromide (0.89M tetrahydrofuran solution, 41 ml) were added under ice cooling, the mixture was stirred at room temperature for 3 hours, then saturated ammonium chloride aqueous solution and ethyl acetate were added to reaction solution, the mixture was separated, then organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1). To the obtained 3-propionylbenzenesulfonamide (0.97 g), ethanol (2.5 ml), sodium acetate (0.56 g), and hydroxylamine hydrochloride (0.35 g) were added and the mixture was stirred at 90° C. for 3 hours. Ethyl acetate and water were added to the reaction solution, the mixture was separated, then the organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained 3-(N-hydroxypropanimidoyl)benzenesulfonamide was used instead of the starting material compound of Reference Example 109, that is, 1-(4-aminophenyl)propan-1-on oxime, for the similar procedure as with Reference Example 109 to obtain the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
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3.8 g
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reactant
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2.7 g
Type
reactant
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Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
53 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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